

Physicochemical Profiling of N-Phenylurea Compounds: A Technical Guide

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Compound of Interest

Compound Name: *N*-(4-acetylphenyl)-*N'*-phenylurea

CAS No.: 13143-03-8

Cat. No.: B077539

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Executive Summary

N-phenylurea derivatives represent a privileged scaffold in both agrochemistry (e.g., Diuron, Linuron) and pharmaceutical development (e.g., cytokinin analogs, soluble epoxide hydrolase inhibitors). Their utility is defined by a delicate balance of physicochemical properties: the urea bridge provides essential hydrogen-bonding capability for receptor binding, while the phenyl substitution pattern dictates lipophilicity (LogP) and metabolic stability.

This guide moves beyond basic textbook definitions to provide a rigorous analysis of the structural determinants governing N-phenylurea behavior. It includes validated experimental protocols for solubility profiling and degradation kinetics, designed to ensure data integrity in regulatory submissions and lead optimization.

Molecular Architecture & Electronic Properties

The N-phenylurea core (

or substituted variants) acts as a rigid linker with distinct electronic features that govern both solid-state packing and solution-phase behavior.

Resonance and Planarity

The urea moiety exhibits significant resonance stabilization. The lone pairs on the nitrogen atoms donate electron density into the carbonyl

-system, imparting partial double-bond character to the C-N bonds.

- Consequence: Rotation around the C-N bond is restricted (energy barrier 10–15 kcal/mol), often leading to observable rotamers in low-temperature NMR.
- Geometry: The core is strictly planar. However, the phenyl ring is typically twisted out of this plane (dihedral angle) to minimize steric clash with the carbonyl oxygen, disrupting full conjugation between the ring and the urea system.

Hydrogen Bonding Dynamics

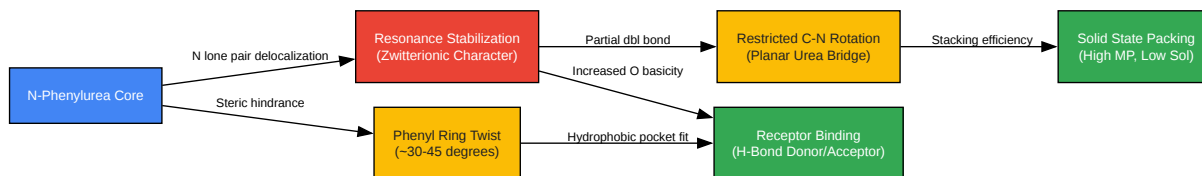
N-phenylureas are "self-complementary" supramolecular synthons. They function simultaneously as:

- H-Bond Donors: Via the two N-H protons.^[1]
- H-Bond Acceptors: Via the carbonyl oxygen.

In the solid state, this leads to the formation of robust

-networks (ribbons or sheets), which explains the generally high melting points and low aqueous solubility of these compounds despite their polarity.

Visualization: Structural Resonance & Interaction Logic



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Figure 1: Structural causality map linking electronic resonance to macroscopic properties like melting point and receptor affinity.

Solubility & Lipophilicity Profiling

For drug and agrochemical delivery, Lipophilicity (LogP) is the primary predictor of membrane permeability and soil sorption (

).

Structure-Property Relationships (SPR)

The unsubstituted N-phenylurea is moderately polar. Substitution on the phenyl ring drastically alters LogP.

- Halogenation (Cl, F): Increases LogP (hydrophobicity). This is critical for herbicides like Diuron to ensure leaf cuticle penetration and soil retention.
- Alkylation (Methyl): Increases LogP but introduces metabolic liability (oxidation).
- Hydroxylation: Drastically lowers LogP, increasing water solubility and clearance rates.

Comparative Physicochemical Data

Data synthesized from standard reference standards.

Compound	Substituents	LogP (Oct/Water)	Water Solubility (mg/L @ 20°C)	pKa (Amide N)	Application
Fenuron	Phenyl (unsub)	0.98	3850	~13.2	Herbicide
Monuron	4-Cl	1.94	230	~13.0	Herbicide
Diuron	3,4-di-Cl	2.68	42	~13.0	Herbicide/Algicide
Linuron	3,4-di-Cl, N-methoxy	3.00	81	~12.8	Herbicide
Thidiazuron	1,2,3-thiadiazolyl	1.77	31	N/A	Cytokinin/Defoliant

Technical Insight: Note the inverse relationship between LogP and Water Solubility. Diuron, with two chlorines, is nearly 100x less soluble than Fenuron. This dictates that formulation strategies for Diuron requires suspension concentrates (SC) or wettable powders (WP), whereas Fenuron can be formulated as soluble liquids (SL).

Stability & Degradation Kinetics

Understanding the hydrolysis of N-phenylureas is critical for environmental fate modeling and shelf-life determination.

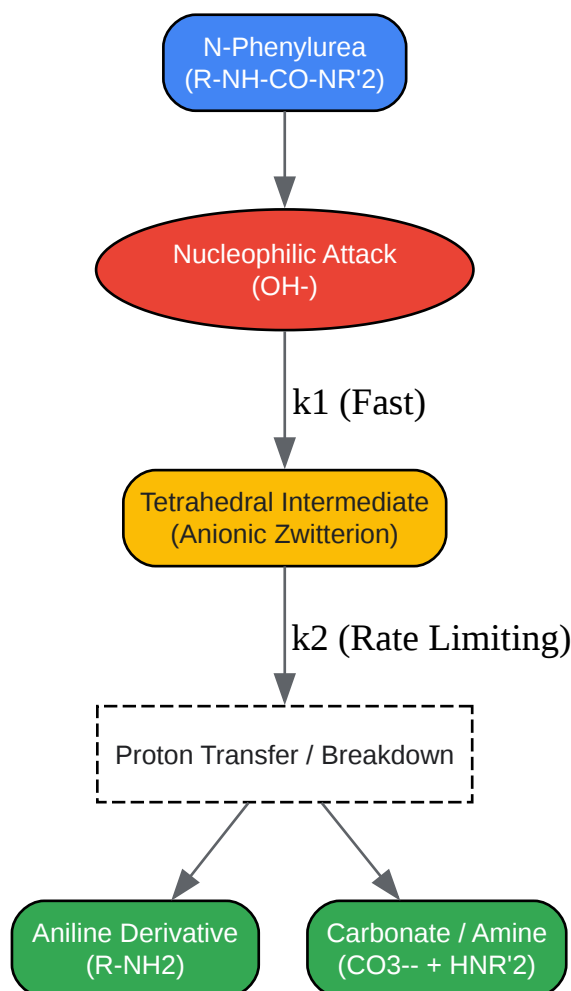
Hydrolysis Mechanism

N-phenylureas are generally stable at neutral pH but degrade under basic or acidic conditions.

- Alkaline Hydrolysis: The dominant pathway.[2] It proceeds via a hydroxide-promoted formation of a tetrahedral intermediate.[2]
- Rate Limiting Step: The breakdown of the tetrahedral intermediate to release the aniline derivative.

- Primary Degradants: The corresponding aniline (toxicological concern) and dimethylamine/carbonate.

Visualization: Alkaline Hydrolysis Pathway



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Figure 2: Mechanism of base-catalyzed hydrolysis. The formation of the tetrahedral intermediate is reversible; the breakdown is irreversible.

Experimental Protocols

As a Senior Scientist, I recommend the following validated workflows. These protocols prioritize reproducibility and artifact elimination.

Protocol A: High-Throughput LogP Determination (HPLC Method)

Why this method? Traditional shake-flask methods are slow and prone to emulsion errors. The HPLC-based estimation (OECD 117) is faster and requires less sample.

Reagents:

- Methanol (HPLC Grade)
- Water (Milli-Q)
- Reference Standards: Acetanilide, Atrazine, Naphthalene, Fluoranthene (known LogP range).

Workflow:

- Column Selection: Use a C18 reversed-phase column (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5 μ m).
- Mobile Phase: Isocratic elution 75% Methanol / 25% Water (buffered to pH 7.0 if compound is ionizable).
- Calibration: Inject the reference standards. Record retention times () and calculate the capacity factor (where is dead time, measured with thiourea).
- Plot Construction: Plot vs. Literature of standards to create a linear regression ().
- Sample Analysis: Inject N-phenylurea sample. Calculate its

and extrapolate

using the regression equation.

Protocol B: Accelerated Hydrolytic Stability Profiling

Why this method? To predict shelf-life (t_{90}) without waiting years.

Workflow:

- Preparation: Dissolve compound in buffer solutions at pH 4.0, 7.0, and 9.0 (co-solvent acetonitrile < 1% to ensure solubility).
- Incubation: Aliquot into sealed amber glass vials. Incubate at elevated temperatures: 50°C, 60°C, and 70°C.
- Sampling: Pull samples at t=0, 24h, 48h, 96h, and 168h. Quench immediately (e.g., neutralize pH and cool to 4°C).
- Quantification: Analyze via HPLC-UV (254 nm).
- Calculation:
 - Plot

vs.

.
 - Determine rate constant

from the slope.
 - Use Arrhenius plot (

vs

) to extrapolate degradation rate at 25°C.

Visualization: Stability Testing Workflow



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Figure 3: Accelerated stability testing workflow for determining shelf-life and environmental persistence.

References

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